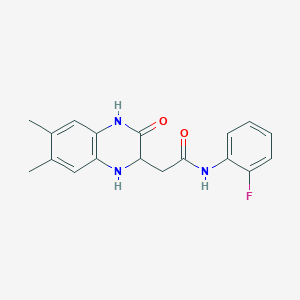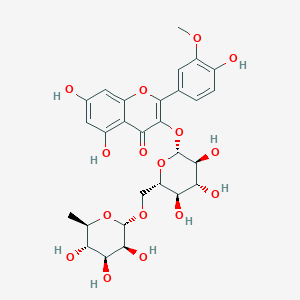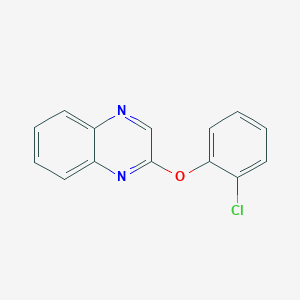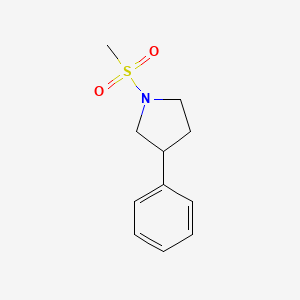
6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 6-methoxy-1-indanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is 1S/C11H12O3/c1-14-8-4-2-7-3-5-9 (11 (12)13)10 (7)6-8/h2,4,6,9H,3,5H2,1H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is a powder at room temperature . It has a melting point of 109-111 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Synthesis of Antitumor Agents: A novel method for the synthesis of antitumor agents using a framework similar to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid has been developed. This involves the formation of cyclic alkenyl ethers, important in isochromene natural products, with a Pd(II) catalyst (Mondal, Nogami, Asao, & Yamamoto, 2003).
- Efficient Synthesis of Ligands: Substituted indenes, including structures similar to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid, are used in Suzuki−Miyaura, Negishi, and Murahashi protocols for synthesizing aryl-substituted indenes, crucial for further synthesis of ansa-metallocenes (Izmer et al., 2006).
- Fluorescent Labeling Reagent: 6-Methoxy-4-quinolone, derived from a compound related to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid, shows strong fluorescence in a wide pH range, making it a potential fluorescent labeling reagent (Hirano et al., 2004).
Materials Science and Catalysis
- Catalytic Activity in Organic Synthesis: Copper(II) complexes derived from compounds related to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid are used as catalysts in the addition of terminal alkynes to imines, demonstrating their utility in organic synthesis (Drabina et al., 2010).
- Corrosion Inhibition: Derivatives of indanones, similar to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid, have shown potential as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness is attributed to the adsorption of inhibitor molecules on the metal surface (Saady et al., 2018).
Photophysics and Photochemistry
- Photoremovable Protecting Group: The 2,5-dimethylphenacyl (DMP) esters, related to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid, are studied as photoremovable protecting groups for carboxylic acids. This has implications in organic synthesis and biochemistry (Zabadal et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities involves different biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could be diverse depending on the specific target and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures might affect its stability.
Propiedades
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-8-5-7-3-2-4-9(7)10(6-8)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMZWGVASHOBNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2)C(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)
![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)



![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)
![6-(2,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2358563.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2358568.png)
![2-Chlorospiro[2.3]hexane-2-sulfonyl chloride](/img/structure/B2358570.png)


